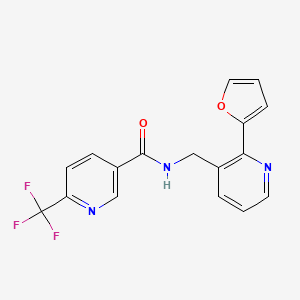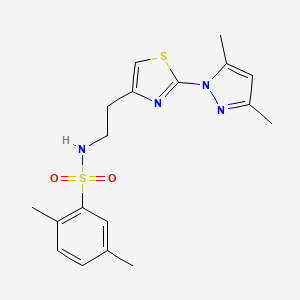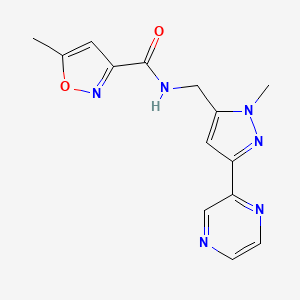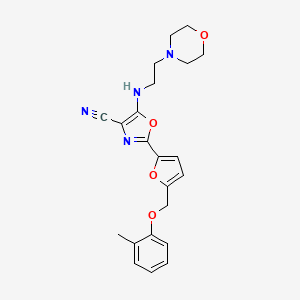
5-((2-Morpholinoethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Morpholinoethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1. Synthesis of 5-Alkylamino-1,3-oxazole-4-carbonitriles
Researchers have synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles containing a 2-phthalimidoethyl or 3-phthalimidopropyl substituent at position 2 of the oxazole ring. These compounds, including morpholino derivatives, show interesting chemical transformations when reacted with hydrazine hydrate, leading to various recyclization products (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
2. Antimicrobial Activities of Azole Derivatives
The design and synthesis of azole derivatives, incorporating morpholine moieties, have been investigated for their antimicrobial activities. This includes the development of 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, which were then characterized for their structural and biological properties (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
3. Interaction with Nitrogen-containing Bases
Another study focused on the reaction of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases, including morpholine. This research highlights the diverse chemical behavior of these compounds when interacting with different amines, potentially leading to nucleophilic replacement or ring cleavage, suggesting a variety of applications in chemical synthesis and modification (Shablykin, Brovarets, Rusanov, & Drach, 2008).
Potential Biological Activities
1. Development of Antibody-based Detection
A significant application in the biological domain includes the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detecting AMOZ, a metabolite of furaltadone, in shrimp samples. This approach highlights the potential of using morpholine derivatives in developing sensitive and specific detection methods for contaminants in food products (Pimpitak, Putong, Komolpis, Petsom, & Palaga, 2009).
2. Synthesis and Evaluation of Anticonvulsant Agents
The synthesis of new 3-aminopyrroles, starting from acetophenone and glycine derivatives, including morpholine components, has been explored for anticonvulsant activity. This research showcases the potential therapeutic applications of these compounds in treating seizures, with some derivatives exhibiting considerable activity without neurotoxicity (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).
Propiedades
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-4-2-3-5-19(16)28-15-17-6-7-20(29-17)22-25-18(14-23)21(30-22)24-8-9-26-10-12-27-13-11-26/h2-7,24H,8-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXSTKPUHGSJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)
![4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2358809.png)
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)
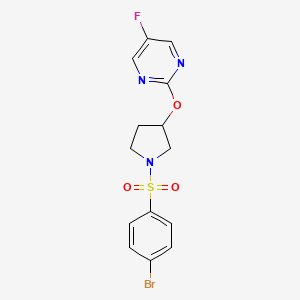

![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)
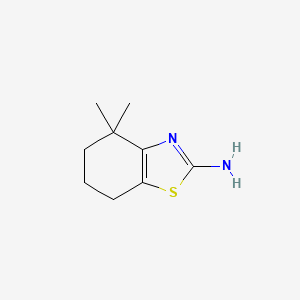
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)
